molecular formula C19H20N2O3 B2728006 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea CAS No. 2034493-20-2

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea

Cat. No.: B2728006
CAS No.: 2034493-20-2
M. Wt: 324.38
InChI Key: DMQUMMOXFZTJKQ-UHFFFAOYSA-N
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Description

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea (CAS Number: 2034493-20-2) is a synthetic small molecule featuring a benzofuran core linked to an o-tolyl urea group . This structure combines two pharmacologically significant motifs, making it a compound of interest in medicinal chemistry and drug discovery research. The benzofuran scaffold is recognized for its wide spectrum of biological activities. Derivatives of benzofuran have demonstrated potential as anticancer agents by exhibiting cytotoxic and apoptotic effects on various cancer cell lines . Furthermore, the urea functional group is a privileged structure in drug design, known for its ability to form key hydrogen bonds with biological targets, thereby enhancing binding affinity and selectivity . This compound is presented as a high-purity chemical building block for researchers investigating new therapeutic agents. Its structure suggests potential for use in developing novel inhibitors and probing structure-activity relationships (SAR), particularly in oncology and enzyme inhibition studies . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory and safety guidelines.

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-7-3-5-9-15(13)21-18(22)20-12-19(2,23)17-11-14-8-4-6-10-16(14)24-17/h3-11,23H,12H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQUMMOXFZTJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic addition reaction using a suitable epoxide or halohydrin.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with o-tolyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The benzofuran ring can be reduced under hydrogenation conditions.

    Substitution: The urea linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a dihydrobenzofuran derivative.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential pharmacophore in drug design due to its structural characteristics. The benzofuran moiety is known for its biological activity, including anti-inflammatory and anticancer properties. The hydroxypropyl group enhances solubility and bioavailability, making it a suitable candidate for further pharmacological evaluation.

Case Study: Anticancer Activity

A study investigating the cytotoxic effects of various benzofuran derivatives found that compounds similar to 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea exhibited significant activity against cancer cell lines such as MCF7 and A549. The mechanism of action was linked to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Biological Studies

Research into the biological activity of this compound has indicated its potential therapeutic effects. The interaction between the benzofuran moiety and various biological targets suggests that it may modulate enzyme activity or receptor binding.

Material Science

This compound can be utilized in synthesizing novel polymers and materials with specific properties. Its unique structure allows for modifications that can lead to materials with enhanced mechanical or thermal properties.

Application Example

Research has shown that incorporating benzofuran derivatives into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the hydroxypropyl group can form hydrogen bonds with biological molecules. The urea linkage may also play a role in binding to proteins or other macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea with structurally or functionally related compounds, emphasizing molecular features and reported activities:

Compound Molecular Formula Key Functional Groups Reported Activities Key Differences Source
This compound C₁₉H₁₈N₂O₃ Benzofuran, hydroxypropyl, urea, o-tolyl Inferred: Antioxidant/antimicrobial N/A (reference compound) N/A
Prothioconazole (CAS 178928–70–6) C₁₄H₁₅Cl₂N₃O₂S Chlorophenyl, hydroxypropyl, triazole-thione Antifungal (agricultural fungicide) Triazole-thione vs. urea; chlorophenyl vs. o-tolyl
1-(1H-Benzoimidazol-2-yl)-3-(2-nitrophenyl)urea C₁₄H₁₁N₅O₃ Benzimidazole, urea, nitrophenyl Inferred: Enzyme inhibition Nitrophenyl vs. o-tolyl; benzimidazole vs. benzofuran
1(z)-3-amino-7-methoxy-N1-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide C₁₉H₁₅N₅O₄ Benzofuran, carbohydrazide, isatin Antimicrobial, antifungal Carbohydrazide vs. urea; isatin vs. hydroxypropyl
Methyl (E)-methoxyimino-{(E)-2-[1-(α,α,α-trifluoro-m-tolyl)ethylideneaminooxy]-o-tolyl}acetate (Trifloxystrobin) C₂₀H₁₉F₃N₂O₄ Trifluorotolyl, methoxyimino, acetate Antifungal (strobilurin fungicide) Acetate ester vs. urea; fluorinated aryl vs. benzofuran

Key Observations:

Urea vs. Triazole/Thione Moieties : Prothioconazole’s triazole-thione group enhances antifungal activity via metal binding, whereas the urea group in the target compound may favor hydrogen bonding with biological targets .

Aromatic Substitutents : The o-tolyl group (methyl-substituted phenyl) offers moderate hydrophobicity compared to Prothioconazole’s chlorophenyl (more electronegative) or the nitrophenyl group in ’s urea derivative (electron-withdrawing) .

Benzofuran Scaffold : The benzofuran core in the target compound shares similarities with carbohydrazide derivatives in , which showed antimicrobial activity. However, replacing carbohydrazide with urea may alter solubility and target specificity .

Research Findings and Mechanistic Insights

Antioxidant Activity (Inferred from Structural Analogs):

Benzofuran derivatives, such as those in , exhibit antioxidant properties via radical scavenging (DPPH assay) and redox cycling (cyclic voltammetry). The hydroxypropyl group in the target compound may enhance solubility, facilitating interaction with reactive oxygen species .

Antimicrobial Potential:

highlights benzofuran-carbohydrazide derivatives with antibacterial and antifungal activity. Molecular docking studies suggest that planar benzofuran systems bind to microbial enzymes (e.g., dihydrofolate reductase). The urea group in the target compound could similarly inhibit enzyme active sites .

Structural Stability:

Crystal structure data from (a benzofuran sulfonyl compound) indicate that substituents like hydroxypropyl may influence molecular packing and stability. The o-tolyl group’s steric bulk might reduce crystallinity compared to simpler aryl groups .

Biological Activity

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(o-tolyl)urea, with the CAS number 2034493-20-2, is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3, with a molecular weight of 324.4 g/mol. The compound features a benzofuran moiety, a hydroxypropyl group, and an o-tolyl urea structure, which contribute to its distinct chemical and biological properties .

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
CAS Number2034493-20-2

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Moiety : This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.
  • Introduction of the Hydroxypropyl Group : This is done via nucleophilic addition using a suitable epoxide or halohydrin.
  • Formation of the Urea Linkage : The final step involves reacting the intermediate with o-tolyl isocyanate to form the urea linkage.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the hydroxypropyl group can form hydrogen bonds with biological molecules. The urea linkage enhances binding to proteins or other macromolecules.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities, including:

  • Antiviral Activity : Studies have shown that derivatives containing benzofuran structures possess significant antiviral properties against various viruses .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities, showing promising results in vitro against several pathogens .

Case Studies

  • Antiproliferative Activity : In one study, derivatives similar to this compound were tested for their ability to inhibit cell proliferation in human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Results indicated moderate inhibitory effects on cell growth, suggesting potential as an anticancer agent .
  • Immunosuppressive Effects : Another study explored the immunosuppressive activity of related compounds in mouse models. It was found that certain structural modifications significantly enhanced their potency compared to standard immunosuppressants like azathioprine .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralSignificant activity against viruses
AntimicrobialEffective against bacteria/fungi
AntiproliferativeModerate inhibition in cancer cells
ImmunosuppressiveEnhanced potency compared to standards

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